Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(13)7-9(12)8-14/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXZCMOLBVQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of a suitable azabicyclo precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azabicyclo compounds .
Scientific Research Applications
Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[5.1.0]octane Derivatives
- Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate Structure: 5.1.0 bicyclo system (seven-membered ring fused with cyclopropane). Substituents: Amino group at position 7, tert-butyl carbamate at position 3. Key Features: High rigidity due to cyclopropane fusion; amino group enhances nucleophilicity and hydrogen-bonding capacity.
Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
- Structure : 5.1.0 bicyclo system with two nitrogen atoms (2,5-diaza) and a ketone (6-oxo).
- Substituents : 4-Methoxybenzyl and phenyl groups.
- Key Features : Additional nitrogen increases basicity; ketone enables participation in condensation reactions. Synthesized via cyclopropene-carbamate cyclization .
Bicyclo[3.2.1]octane Derivatives
- Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1330763-51-3) Structure: 3.2.1 bicyclo system (norbornane analog). Substituents: Amino group at position 6. Key Features: Smaller, more rigid framework than 5.1.0 systems; amino placement alters steric accessibility .
- Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0) Structure: 3.2.1 bicyclo system with a ketone (8-oxo).
Bicyclo[4.1.0]heptane Derivatives
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 161157-50-2)
- Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1561507-11-6) Structure: 4.1.0 bicyclo system with amino substituent. Key Features: Amino group at position 7 enhances reactivity; molecular weight = 212.29 .
Comparative Data Table
Biological Activity
Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₁₂H₂₂N₂O₂, with a molar mass of 226.32 g/mol. The compound features a bicyclo[5.1.0]octane framework, which is characterized by its amino and carboxylate functional groups, making it a candidate for various biological applications.
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to cognitive functions and mood regulation. This interaction is crucial for understanding the compound's therapeutic potential, particularly in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Different bicyclic structure | Potentially different biological activity |
| Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate | Variation in amino position | May exhibit altered pharmacokinetics |
| Tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate | Incorporation of a boron moiety | Potential for novel reactivity |
These comparisons highlight how variations in structure can influence biological activity and pharmacological properties.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound may exhibit various biological activities:
- Neuroprotective Effects : Some azabicyclic compounds have demonstrated neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : Compounds with similar structural features have been investigated for their ability to inhibit enzymes involved in inflammatory processes.
- Cognitive Enhancement : There is emerging evidence that certain derivatives may enhance cognitive functions by interacting with specific receptors in the brain.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques, which can lead to various derivatives with distinct biological activities.
Common Reactions Include:
- Oxidation : Conversion of the amino group into other functional groups.
- Reduction : Transforming the carboxylate into alcohols.
- Substitution : The amino group can engage in substitution reactions with electrophiles.
These reactions are essential for developing new derivatives that may exhibit enhanced biological activities.
Q & A
Advanced Characterization Question
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
- NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents).
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing chiral centers in the bicyclic framework .
- DFT Calculations : Predicts NMR shifts for comparison with experimental data .
How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?
Advanced Mechanistic Question
The tert-butyl carbamate acts as a protective group for amines, enabling selective reactions at other sites (e.g., amino group at position 7). Its steric bulk:
- Limits Nucleophilic Attack : Reduces side reactions during alkylation or acylation.
- Facilitates Deprotection : Cleavage with TFA or HCl in dioxane yields free amines for conjugation (e.g., peptide coupling).
Comparative studies with Boc-protected analogs (e.g., tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate) show similar stability under basic conditions but sensitivity to strong acids .
What strategies mitigate racemization during the synthesis of stereoisomers of this compound?
Advanced Stereochemical Question
- Low-Temperature Reactions : Conduct alkylation or amidation below 0°C to minimize epimerization.
- Chiral Auxiliaries : Use enantiopure reagents (e.g., (R)- or (S)-BINOL) to direct stereochemistry.
- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers.
Evidence from tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate synthesis shows that racemization occurs above 40°C, necessitating strict thermal control .
How can researchers assess the biological activity of this compound in vitro?
Advanced Application Question
- Enzyme Inhibition Assays : Screen against targets like proteases or kinases using fluorescence-based substrates.
- Cellular Uptake Studies : Label with FITC or radioligands (e.g., tritium) to quantify permeability via LC-MS.
- SAR Analysis : Compare with analogs (e.g., tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate) to identify pharmacophore elements .
- Molecular Docking : Model interactions with proteins (e.g., β-lactamase) to predict binding modes .
What analytical methods are essential for quantifying impurities in synthesized batches?
Basic Quality Control Question
- HPLC-MS : Detects low-abundance impurities (e.g., deprotected amines or oxidized byproducts).
- GC-FID : Monitors residual solvents (e.g., dichloromethane < 600 ppm).
- Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values.
- ICP-OES : Screens for heavy metals (e.g., Pd < 10 ppm from catalytic steps) .
How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?
Advanced Structure-Activity Question
- LogP : Introducing hydrophilic groups (e.g., hydroxyl) reduces logP, improving solubility.
- pKa : Amino groups at position 7 exhibit pKa ~8.5, influencing protonation state in physiological conditions.
- Thermal Stability : tert-butyl carbamate decomposition occurs above 150°C, while spirocyclic analogs (e.g., tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) show higher stability .
What computational tools are used to predict the compound’s metabolic pathways?
Advanced Pharmacokinetics Question
- ADMET Predictors : Simulate CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- MetaSite : Identifies susceptible sites for glucuronidation or sulfation.
- Molecular Dynamics (MD) : Models interactions with hepatic enzymes to predict clearance rates.
Data from tert-butyl carbamate analogs suggest primary metabolic routes involve hydrolysis and renal excretion .
How can researchers address low yields in the final cyclization step of the bicyclo[5.1.0]octane core?
Basic Process Optimization Question
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalytic Systems : Employ Pd(0) or Ru-based catalysts for ring-closing metathesis.
- Microwave Assistance : Accelerate cyclization (e.g., 100°C for 30 minutes vs. 24 hours conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
